(Benzyldisulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyldisulfanyl)acetic acid is an organic compound characterized by the presence of a benzyldisulfanyl group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyldisulfanyl)acetic acid typically involves the reaction of benzyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a disulfide bond between two benzyl mercaptan molecules, followed by the substitution of the chlorine atom in chloroacetic acid with the disulfide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzyldisulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Benzyldisulfanyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of disulfide bond formation and reduction in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (Benzyldisulfanyl)acetic acid involves the reactivity of the disulfide bond and the carboxylic acid group. The disulfide bond can undergo redox reactions, making it a useful functional group in redox biology and chemistry. The carboxylic acid group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetic acid: Contains a thiol group instead of a disulfide bond.
Benzyl mercaptan: Contains a single thiol group attached to a benzyl group.
Acetic acid: Lacks the disulfide functionality.
Uniqueness
(Benzyldisulfanyl)acetic acid is unique due to the presence of both a disulfide bond and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
83167-33-3 |
---|---|
Molekularformel |
C9H10O2S2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2-(benzyldisulfanyl)acetic acid |
InChI |
InChI=1S/C9H10O2S2/c10-9(11)7-13-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) |
InChI-Schlüssel |
ZIEXAINKSOYINJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.